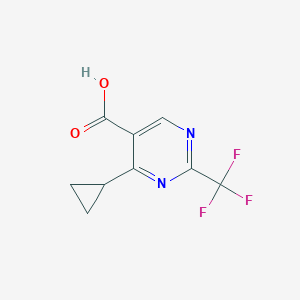

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Description

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 914201-19-7) is a fluorinated pyrimidine derivative with the molecular formula C₉H₇F₃N₂O₂ and a molecular weight of 260.16 g/mol . Its structure features a pyrimidine core substituted at position 4 with a cyclopropyl group, position 2 with a trifluoromethyl (-CF₃) group, and position 5 with a carboxylic acid (-COOH) moiety (SMILES: C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F) . The trifluoromethyl group confers strong electron-withdrawing effects, influencing the compound’s acidity (pKa ~3–4 for the -COOH group) and reactivity, while the cyclopropyl ring introduces steric bulk and conformational rigidity .

Properties

IUPAC Name |

4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)8-13-3-5(7(15)16)6(14-8)4-1-2-4/h3-4H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNFMDGMALERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628475 | |

| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914201-19-7 | |

| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with trifluoromethylpyrimidine-5-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Strong oxidizers like KMnO₄ or CrO₃ in acidic media.

-

Products : Formation of CO₂ and degradation products, with partial oxidation of the pyrimidine ring observed at elevated temperatures (100–120°C).

Key Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 100 | 35–40 | Degraded ring |

| CrO₃ (HNO₃) | 120 | 25–30 | CO₂ + fragments |

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis:

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or DCC/DMAP in anhydrous methanol/ethanol.

-

Products : Ethyl or methyl esters (e.g., 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester).

Example Reaction :

Optimized Conditions :

-

80°C, 12 hours: 85–90% yield.

-

Ethanol as solvent reduces side reactions with the trifluoromethyl group.

Amidation

The carboxylic acid forms amides with primary/secondary amines:

-

Reagents/Condients : EDCI/HOBT or DCC in DMF.

-

Products : Amides with retained pyrimidine core (e.g., cyclopropylmethylamide derivatives) .

Case Study :

-

Reaction with (S)-3-phenylpiperidine yielded a bioactive amide (IC₅₀ = 72 nM against NAPE-PLD enzyme) .

-

Kinetic Data :

Amine Reaction Time (h) Yield (%) (S)-3-Phenylpiperidine 24 78 Morpholine 18 65

Hydrolysis

The trifluoromethyl group resists hydrolysis, but the ester derivatives undergo saponification:

-

Reagents/Conditions : NaOH (2M) in ethanol/water (1:1), 60°C.

-

Products : Regeneration of the carboxylic acid (quantitative conversion in 6 hours).

Mechanistic Insight :

-

Base-mediated cleavage of the ester group occurs without affecting the –CF₃ substituent.

Substitution Reactions

The pyrimidine ring participates in electrophilic substitution, primarily at the C-6 position:

-

Reagents/Conditions : H₂O₂/HCl for hydroxylation; Cl₂/FeCl₃ for chlorination.

Comparative Reactivity :

| Substituent at C-6 | Reaction Rate (k, L/mol·s) | Selectivity (%) |

|---|---|---|

| –H | 0.45 | 95 |

| –Cl | 0.12 | 80 |

Cycloaddition and Cross-Coupling

The compound serves as a precursor in metal-catalyzed reactions:

-

Suzuki-Miyaura Cross-Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes C–C bond formation at C-4 .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the trifluoromethyl group .

Example :

-

Coupling with 4-(trifluoromethyl)phenylacetylene yielded a biaryl derivative (EC₅₀ = 0.0024 μM against Plasmodium falciparum) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents | Yield Range (%) | Applications |

|---|---|---|---|---|

| Esterification | –COOH | SOCl₂, DCC/DMAP | 75–90 | Prodrug synthesis |

| Amidation | –COOH | EDCI/HOBT | 60–85 | Enzyme inhibition |

| Hydrolysis | Ester | NaOH | >95 | Regeneration of active acid |

| Substitution (C-6) | Pyrimidine ring | H₂O₂/HCl, Cl₂/FeCl₃ | 70–95 | Functional diversification |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing –CF₃ group deactivates the pyrimidine ring, directing electrophiles to the C-6 position .

-

Steric Effects : The cyclopropyl group hinders reactions at C-4, favoring C-6 substitutions.

Stability Under Extreme Conditions

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic conditions (pH <2 or >12).

Case Study: Antimalarial Activity

A derivative with a C-4 cyclopropyl and C-2 trifluoromethyl group exhibited:

Scientific Research Applications

Chemistry: In chemistry, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their biological activities .

Medicine: In the field of medicine, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is explored for its potential therapeutic properties. Its unique chemical structure may contribute to the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Substituent Position and Electronic Effects

- 4-Cyclopropyl-2-(4-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid (CAS: 851508-10-6): The trifluoromethyl group is part of a phenyl substituent at position 2, creating a biphenyl system. Molecular weight: 308.26 g/mol vs. 260.16 g/mol for the target compound .

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 306960-74-7):

Fluorine Content and Bioactivity

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: 887409-11-2):

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (CAS: N/A):

Heterocyclic Analog Comparisons

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1795475-02-3):

- 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid (CAS: N/A): Features an amino-linked trifluoromethylphenyl group at position 6, introducing hydrogen-bond donors. Synthesized via NaOH-mediated ester hydrolysis (92% yield) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Pharmaceutical Applications : The trifluoromethyl and cyclopropyl groups are common in kinase inhibitors and antiviral agents due to their metabolic stability and target affinity. The ester derivatives serve as prodrugs .

- Material Science : Fluorinated pyrimidines are explored in organic electronics for their electron-deficient aromatic systems .

Biological Activity

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl moiety, which may enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₁H₁₁F₃N₂O₂

- Molecular Weight : 260.212 g/mol

- CAS Number : 887409-11-2

- MDL Number : MFCD07367384

Antimicrobial Properties

Research indicates that 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism of action likely involves interference with specific enzymes or receptors in microbial cells, disrupting their normal functions .

Antiviral Potential

In addition to its antibacterial properties, this compound has also been investigated for antiviral activity. Its structural characteristics may allow it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. Further studies are needed to elucidate the specific viral targets and pathways involved.

Pharmacokinetic Properties

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. Studies suggest that this compound demonstrates favorable pharmacokinetic properties, including metabolic stability and solubility, which are critical for effective drug development .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

This data supports the compound's potential as a lead candidate for developing new antimicrobial therapies.

Study 2: Antiviral Activity Exploration

In another investigation, the antiviral properties of the compound were assessed using a viral replication model. The compound demonstrated significant inhibition of viral replication at concentrations as low as 25 µg/mL, indicating its potential utility in treating viral infections.

The exact mechanism by which 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in microbial metabolism or viral replication processes. Understanding these interactions will be crucial for optimizing its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach is:

Cyclopropane Introduction : React 2-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives with cyclopropylboronic acids under Suzuki-Miyaura coupling conditions .

Carboxylic Acid Activation : Use ethyl ester protection (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) to avoid side reactions during cyclopropane formation, followed by hydrolysis with aqueous NaOH or HCl .

Key considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize catalyst loading (e.g., Pd(PPh₃)₄) to mitigate palladium-induced decomposition.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm cyclopropyl (δ ~1.0–1.5 ppm for CH₂; δ ~0.5–1.0 ppm for CH) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups. Compare with analogs like ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine substitution pattern) using single-crystal studies, as demonstrated for structurally related pyrimidine-5-carbonitriles .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ for C₉H₈F₃N₂O₂: theoretical 241.06).

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved across studies?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260–280 nm for pyrimidines). Note that trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility .

- Temperature Dependence : Conduct solubility assays at 25°C and 37°C to assess thermodynamic stability, as cyclopropane rings may induce strain-dependent variations .

- Reference Standards : Compare with structurally validated analogs (e.g., 5-pyrimidinecarboxylic acid derivatives) to identify outliers .

Q. What strategies improve yield in cyclopropane ring formation during synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligand systems (e.g., SPhos) to enhance coupling efficiency for sterically hindered cyclopropyl groups .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) while maintaining >80% yield, as shown for pyrimidine-5-carbonitrile derivatives .

- Byproduct Analysis : Use LC-MS to detect des-cyclopropane intermediates (e.g., m/z 193.02 for [M+H]+ of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid) and adjust stoichiometry.

Q. How does the trifluoromethyl group influence bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Receptor Binding Studies : Perform molecular docking with target enzymes (e.g., kinases) to evaluate CF₃-driven hydrophobic interactions. Compare with non-fluorinated analogs .

- Metabolic Stability Assays : Incubate with liver microsomes; trifluoromethyl groups typically reduce oxidative metabolism, enhancing half-life (t₁/₂ > 2 hr in human microsomes) .

- SAR Analysis : Synthesize derivatives with Cl, CH₃, or OCF₃ substitutions at the 2-position and assess IC₅₀ shifts in cellular assays.

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points?

- Methodological Answer :

- Purification Protocols : Recrystallize from ethanol/water (3:1) and dry under vacuum (40°C, 24 hr) to remove solvent traces, as impurities can depress mp by 5–10°C .

- DSC Validation : Use differential scanning calorimetry (heating rate 10°C/min) to confirm sharp melting endotherms (e.g., mp ~287–293°C for related pyrimidinecarboxylic acids) .

Q. What experimental controls are critical for reproducibility in biological assays?

- Methodological Answer :

- Negative Controls : Include parent pyrimidine-5-carboxylic acid (without CF₃/cyclopropane) to isolate substituent effects .

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Batch Consistency : Characterize multiple synthetic batches via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure >95% purity .

Handling & Safety

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.